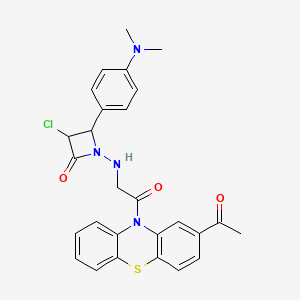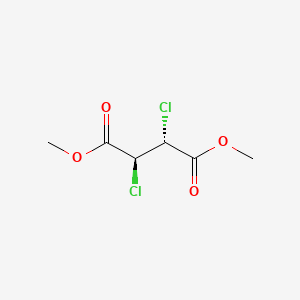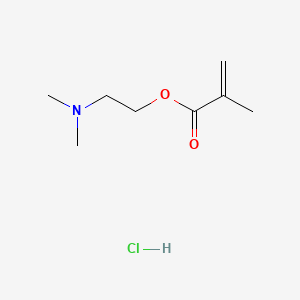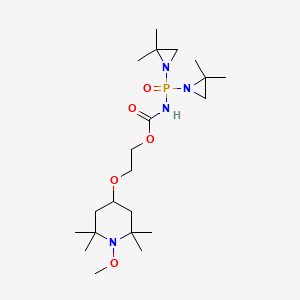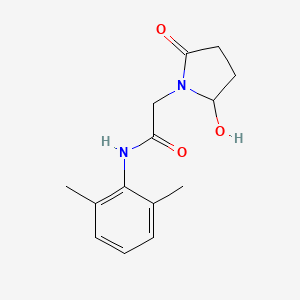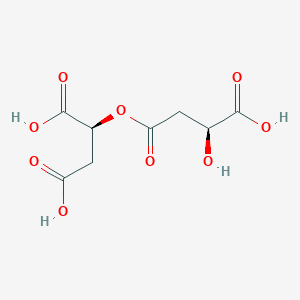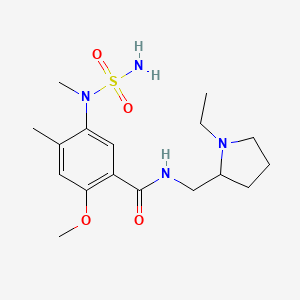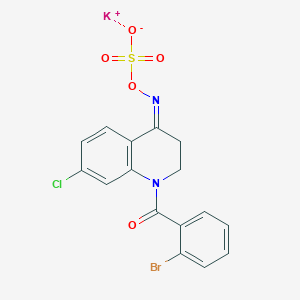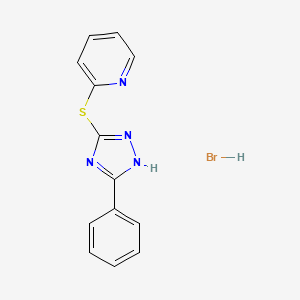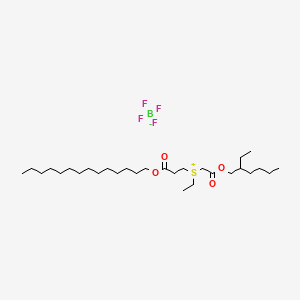
Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) is a complex organic compound with a unique structure that includes both sulphonium and tetrafluoroborate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) typically involves multiple steps. The process begins with the preparation of the sulphonium intermediate, which is then reacted with tetrafluoroboric acid to form the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as an active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism by which Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) exerts its effects involves interactions with specific molecular targets and pathways. The sulphonium group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the tetrafluoroborate group may influence the compound’s solubility and stability, affecting its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)sulphonium tetrafluoroborate(1-)
- Ethyl(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-)
- Ethyl(2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-)
Uniqueness
Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
93918-81-1 |
|---|---|
Molekularformel |
C29H57BF4O4S |
Molekulargewicht |
588.6 g/mol |
IUPAC-Name |
ethyl-[2-(2-ethylhexoxy)-2-oxoethyl]-(3-oxo-3-tetradecoxypropyl)sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C29H57O4S.BF4/c1-5-9-11-12-13-14-15-16-17-18-19-20-23-32-28(30)22-24-34(8-4)26-29(31)33-25-27(7-3)21-10-6-2;2-1(3,4)5/h27H,5-26H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
TYMDNIOTOCKBIV-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCCCCOC(=O)CC[S+](CC)CC(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


